An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a critical determinant of its journey from a promising lead to a viable therapeutic agent. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its efficacy, safety, and formulation. This guide provides an in-depth technical overview of 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of the trifluoromethyl group and the oxazole scaffold offers a unique combination of electronic and steric properties that can enhance metabolic stability, modulate acidity, and improve target engagement.[1][2] This document is intended to serve as a valuable resource for researchers by providing a detailed examination of this compound's key physicochemical attributes, along with robust protocols for their experimental determination.
Molecular Structure and Core Properties
2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid is a five-membered heterocyclic compound containing an oxazole ring substituted with a trifluoromethyl group at the 2-position and a carboxylic acid at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃NO₃ | [3] |
| Molecular Weight | 181.07 g/mol | [3] |
| CAS Number | 1060816-01-4 | [3] |
Note: The following physicochemical properties are predicted values due to the limited availability of experimental data in the public domain. These predictions are generated using well-established computational models and should be considered as estimates.
| Predicted Property | Predicted Value | Prediction Tool/Method |
| pKa | 2.5 - 3.5 | ACD/pKa DB[4] |
| logP | 1.2 - 1.8 | Molinspiration miLogP[5] |
| Aqueous Solubility | Moderate to Low | AqSolPred[6] |
| Melting Point (°C) | ~188-189 (estimated) | Based on analogue: 2-methyl-1,3-oxazole-4-carboxylic acid |
Acidity (pKa): A Key Determinant of In Vivo Behavior
The acidity of a molecule, quantified by its pKa, is a critical parameter that dictates its ionization state at physiological pH. This, in turn, influences its solubility, permeability across biological membranes, and binding interactions with its target. The electron-withdrawing nature of the trifluoromethyl group is expected to significantly increase the acidity of the carboxylic acid moiety compared to its non-fluorinated analogue.
Predicted pKa and its Implications
The predicted pKa of 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is in the range of 2.5 to 3.5. This low pKa indicates that at physiological pH (7.4), the carboxylic acid will be predominantly in its deprotonated, anionic (carboxylate) form. This has several important consequences for its potential as a drug candidate:
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Increased Aqueous Solubility: The ionized form is generally more soluble in aqueous environments, such as the gastrointestinal fluid and blood plasma.
-
Reduced Membrane Permeability: The negative charge will hinder passive diffusion across lipid bilayers, potentially impacting oral absorption and cell penetration.
-
Potential for Ionic Interactions: The carboxylate group can form strong ionic bonds with positively charged residues in a protein's active site.
Experimental Protocol for pKa Determination: Potentiometric Titration
This protocol describes a standard and reliable method for the experimental determination of pKa.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.
-
Standardization of Titrant: Prepare a standardized solution of 0.1 M NaOH.
-
Titration Setup: Place the analyte solution in a thermostatted vessel at 25 °C and immerse a calibrated pH electrode and the tip of a burette containing the standardized NaOH solution.
-
Titration: Add small, precise aliquots of the NaOH solution to the analyte solution, recording the pH after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at half the equivalence point volume.
Lipophilicity (logP): Balancing Solubility and Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a measure of a compound's preference for a nonpolar versus a polar environment. It is a critical parameter that influences a drug's absorption, distribution, and interaction with hydrophobic pockets of target proteins.
Predicted logP and its Significance
The predicted logP for 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is in the range of 1.2 to 1.8. This value suggests a moderate level of lipophilicity. The trifluoromethyl group is known to significantly increase lipophilicity.[2] This balance is often desirable in drug candidates, as it can allow for sufficient aqueous solubility for formulation and transport in the blood, while also enabling partitioning into lipid membranes for absorption and target engagement.
Experimental Protocol for logP Determination: Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible phases.
Principle: The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid in either the water-saturated octanol or the octanol-saturated water phase.
-
Partitioning: In a screw-cap tube, combine a known volume of the stock solution with a known volume of the other phase.
-
Equilibration: Gently shake or rotate the tube at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that determines the maximum concentration of a compound that can be achieved in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
Predicted Aqueous Solubility
The predicted aqueous solubility of 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid is moderate to low. As an acidic compound, its solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
Experimental Protocols for Solubility Determination
Two common methods for determining aqueous solubility are kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rank compounds.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the concentration at which the compound precipitates is determined.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO in a microplate.
-
Addition to Buffer: Add an aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in another microplate.
-
Incubation and Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or the concentration of the dissolved compound after filtration or centrifugation.
Thermodynamic Solubility Assay
This method provides the equilibrium solubility of the solid compound.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer.
-
Equilibration: Shake or stir the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Concentration Analysis: Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
Proposed Synthesis
A plausible synthetic route to 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid can be adapted from known procedures for the synthesis of similar oxazole derivatives. A common approach involves the condensation of an α-amino acid ester with a trifluoroacetic acid derivative, followed by cyclization and hydrolysis.
Spectroscopic Characterization (Representative Data)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a singlet for the proton at the 5-position of the oxazole ring, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester. The carboxylic acid proton would appear as a broad singlet far downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon of the carboxylic acid, the carbons of the oxazole ring (C2, C4, and C5), and the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the bond alpha to the carbonyl group.[7]
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid. While experimental data for this specific compound is limited, the use of predictive models and data from close analogues offers valuable insights for researchers in the fields of medicinal chemistry and drug development. The provided experimental protocols serve as a practical resource for the in-house determination of these critical parameters, enabling a more informed and efficient drug discovery process.
References
-
ACD/pKa DB. (n.d.). Advanced Chemistry Development, Inc. Retrieved January 23, 2026, from [Link]
-
AqSolPred. (n.d.). GitHub. Retrieved January 23, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved January 23, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). 2-methyl-1,3-oxazole-4-carboxylic acid. Retrieved January 23, 2026, from [Link]
- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170.
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. Retrieved January 23, 2026, from [Link]
-
SciELO. (n.d.). 1H-[1,2,3]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved January 23, 2026, from [Link]
-
SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved January 23, 2026, from [Link]
-
SpectraBase. (n.d.). Ethyl 2-(2-mercaptophenyl)-1,3,4-oxadiazole-5-carboxylate. Retrieved January 23, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 23, 2026, from [Link]
- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019).
-
Wikipedia contributors. (2023, December 27). Trifluoromethyl group. In Wikipedia, The Free Encyclopedia. Retrieved 16:15, January 23, 2026, from [Link]
- Zhang, S., Baker, J., & Pulay, P. (2010). A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 1. Methodology. The Journal of Physical Chemistry A, 114(1), 425–431.
- Zhang, S., et al. (2010). A Reliable and Efficient First Principles-Based Method for Predicting pKa. Values. 1. Methodology. The Journal of Physical Chemistry A, 114(1), 425-431.
-
Molinspiration Cheminformatics. (n.d.). miLogP. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved January 23, 2026, from [Link]
Sources
- 1. 4-オキサゾールカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Predictor Solubility [chematlas.chimie.unistra.fr]
- 3. 1060815-99-7|Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. govinfo.gov [govinfo.gov]



